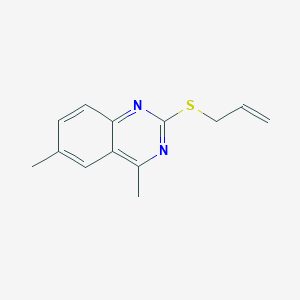
4,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the allylsulfanyl group and the dimethyl substitutions on the quinazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethylquinazoline with allyl mercaptan in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, with reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Allyl-substituted quinazoline derivatives.
Scientific Research Applications
4,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth and biofilm formation.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial quorum sensing and biofilm formation. The compound can bind to transcriptional regulators involved in quorum sensing, thereby disrupting the communication between bacterial cells and inhibiting their virulence.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-dimethylquinazoline: Lacks the allylsulfanyl group, resulting in different chemical properties and biological activities.
2-Allylsulfanyl-4-methylquinazoline: Similar structure but with a single methyl substitution, leading to variations in reactivity and applications.
2-Allylsulfanyl-4,6-dichloroquinazoline:
Uniqueness
4,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)quinazoline is unique due to the presence of both the allylsulfanyl group and the dimethyl substitutions on the quinazoline ring. This combination imparts distinct chemical properties, making it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C13H14N2S |
|---|---|
Molecular Weight |
230.33g/mol |
IUPAC Name |
4,6-dimethyl-2-prop-2-enylsulfanylquinazoline |
InChI |
InChI=1S/C13H14N2S/c1-4-7-16-13-14-10(3)11-8-9(2)5-6-12(11)15-13/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
VPWKYMLVQSULOB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SCC=C)C |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxane-4-carboxamide](/img/structure/B430419.png)
![N,N'-bis[2-(pyrrolidin-1-yl)ethyl]octanediamide](/img/structure/B430420.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430421.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-bromophenyl)-4(3H)-quinazolinone](/img/structure/B430422.png)
![7-tert-butyl-2-(hexylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430424.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)pentanoic acid](/img/structure/B430425.png)
![7-(TERT-BUTYL)-3-(4-METHOXYPHENYL)-2-[(2-METHYLALLYL)SULFANYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B430427.png)
![7-tert-butyl-2-(butylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430429.png)
![Pentyl {[7-tert-butyl-3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B430430.png)
![7-tert-butyl-3-(4-methoxyphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430431.png)
![7-tert-butyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430433.png)
![3-benzyl-2-[(4-bromobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430436.png)
![7-tert-butyl-3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430437.png)
![2-(allylsulfanyl)-7-tert-butyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430438.png)
